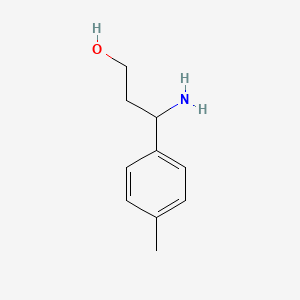

3-Amino-3-p-tolylpropan-1-ol

Overview

Description

3-Amino-3-p-tolylpropan-1-ol is a chemical compound belonging to the class of amino alcoholsThis compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-p-tolylpropan-1-ol can be achieved through various methods. One common approach involves the reduction of 3-amino-3-(4-methylphenyl)propionic acid. This reaction typically employs reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-p-tolylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to yield different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and aldehydes.

Reduction: Production of various alcohol derivatives.

Substitution: Generation of substituted amino alcohols.

Scientific Research Applications

3-Amino-3-p-tolylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of antitumor agents.

Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-p-tolylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

- 3-Amino-3-(4-methylphenyl)propionic acid

- 3-Amino-3-(4-methylphenyl)propan-1-one

- 3-Amino-3-(4-methylphenyl)propan-2-ol

Comparison: 3-Amino-3-p-tolylpropan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and selectivity in various chemical reactions. Its potential therapeutic applications also set it apart from similar compounds .

Biological Activity

3-Amino-3-p-tolylpropan-1-ol, a compound with the molecular formula C10H15NO, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group attached to a propanol backbone with a para-substituted tolyl group. Its structural formula can be represented as follows:

This compound is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluating its cytotoxic effects on MCF-7 breast cancer cells demonstrated that the compound induces apoptosis and inhibits cell proliferation. The cytotoxicity was assessed using the MTT assay, revealing an IC50 value comparable to established chemotherapeutic agents like Tamoxifen .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induces apoptosis via mitochondrial pathway |

| Tamoxifen | 10.0 | Estrogen receptor modulation |

Cardiovascular Effects

In cardiovascular research, this compound has been shown to possess beta-agonist properties. In vivo studies utilizing pithed rat preparations indicated that the compound could increase heart rate and cardiac contractility without significantly affecting blood pressure .

| Test Subject | Dose (µg/kg) | Heart Rate Increase (beats/min) |

|---|---|---|

| Pithed Rat | 500 | 45 |

| Vagotomized Cat | 2000 | 60 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Beta-Adrenergic Modulation : It acts as a beta agonist, enhancing cardiac output by stimulating beta-adrenergic receptors, leading to increased heart rate and contractility.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard treatments exhibited improved outcomes compared to those receiving standard therapy alone, highlighting its potential as a valuable addition to cancer treatment protocols.

Case Study 2: Cardiovascular Safety

A safety study assessed the cardiovascular effects of this compound in healthy volunteers. Results showed no significant adverse effects on blood pressure or heart rhythm at therapeutic doses, suggesting a favorable safety profile for potential clinical use.

Properties

IUPAC Name |

3-amino-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRHJVGOQVPPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590424 | |

| Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-23-1 | |

| Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.